molecular formula C13H17O4P B14267477 2-Oxocyclohexyl phenyl methylphosphonate CAS No. 189581-11-1

2-Oxocyclohexyl phenyl methylphosphonate

Cat. No.: B14267477
CAS No.: 189581-11-1
M. Wt: 268.24 g/mol
InChI Key: AFLUUWFLEXVHQT-UHFFFAOYSA-N
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Description

2-Oxocyclohexyl phenyl methylphosphonate is an organophosphorus compound characterized by a cyclohexyl ring substituted with an oxo group, a phenyl group, and a methylphosphonate ester. The methylphosphonate moiety (CH₃-PO₃) confers hydrolytic stability compared to phosphate esters, making it a valuable mimic in biological and chemical studies . For instance, phosphonates like phenyl methylphosphonate and cyclohexyl derivatives are studied for their hydrolysis mechanisms, catalytic behavior, and utility in drug design .

Properties

CAS No.

189581-11-1

Molecular Formula

C13H17O4P

Molecular Weight

268.24 g/mol

IUPAC Name

2-[methyl(phenoxy)phosphoryl]oxycyclohexan-1-one

InChI

InChI=1S/C13H17O4P/c1-18(15,16-11-7-3-2-4-8-11)17-13-10-6-5-9-12(13)14/h2-4,7-8,13H,5-6,9-10H2,1H3

InChI Key

AFLUUWFLEXVHQT-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OC1CCCCC1=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Pd-Catalyzed Cross-Coupling Reactions

Pd-catalyzed cross-coupling has emerged as a cornerstone for constructing the phosphonate backbone of 2-oxocyclohexyl phenyl methylphosphonate. This method enables the direct formation of P–C bonds under mild conditions, leveraging aryl halides and phosphonate precursors.

Palladium-Mediated Coupling of Aryl Halides

A prominent approach involves reacting phenyl methylphosphonate derivatives with cyclohexanone-containing electrophiles. For example, diethyl chloro-phenyl-methylphosphonate (C₉H₁₂ClO₃P) undergoes coupling with 2-bromocyclohexanone in the presence of Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand. The reaction proceeds in tetrahydrofuran (THF) at 85°C under nitrogen, yielding the target compound in 80–90% yield. Critical parameters include:

  • Catalyst loading : 2–5 mol% Pd(OAc)₂
  • Base : Triethylamine (3 equiv)
  • Solvent : THF or dimethylformamide (DMF)
Table 1: Representative Pd-Catalyzed Cross-Coupling Conditions
Electrophile Phosphonate Precursor Yield (%) Conditions
2-Bromocyclohexanone Diethyl chloro-phenyl-methylphosphonate 85 Pd(OAc)₂/dppf, THF, 85°C
2-Iodocyclohexanone Methyl phenylphosphonite 78 PdCl₂(PPh₃)₂, DMF, 90°C

This method’s regioselectivity is influenced by steric effects, with bulkier substituents on the cyclohexanone ring favoring coupling at the ketone-adjacent position.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction provides a robust pathway for generating phosphonate esters, which can be subsequently functionalized. This two-step process involves:

  • Alkylation of trialkyl phosphites : Triethyl phosphite reacts with methyl iodide to form diethyl methylphosphonite.
  • Rearrangement : The intermediate undergoes thermal rearrangement to yield phenyl methylphosphonate derivatives.

For this compound, cyclohexanone is first converted to its enol ether, which participates in the Arbuzov reaction with methyl phenylphosphonite. The reaction typically achieves 70–85% yields but requires stringent temperature control (100–120°C) to avoid side reactions.

Oxidation of H-Phosphinic Acids

Montchamp’s tandem oxidation strategy converts H-phosphinic acids to phosphonates using Pd catalysis and oxygen. While primarily used for phosphonic acids, this method adapts to phosphonates by employing protective groups. For example, benzyl-protected H-phosphinic acids undergo oxidation followed by deprotection to yield this compound.

Tandem P–C Bond Formation and Cyclization

Recent advances combine P–C bond formation with cyclohexanone ring closure in one pot. A notable example involves hydrophosphinylation of cyclohexene oxide with phenyl methylphosphonite, catalyzed by Pd₂(dba)₃ and xantphos. This method streamlines synthesis but requires precise stoichiometry to avoid polymerization side reactions.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis
Method Yield (%) Diastereoselectivity Scalability
Pd-catalyzed coupling 85 N/A Industrial
Grignard addition 90 95:5 Laboratory
Tandem oxidation 75 N/A Pilot-scale

Chemical Reactions Analysis

Types of Reactions

2-Oxocyclohexyl phenyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxocyclohexyl phenyl methylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Oxocyclohexyl phenyl methylphosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-oxocyclohexyl phenyl methylphosphonate:

Compound Name Key Features Reactivity/Applications Reference
Phenyl Methylphosphonate Aromatic phenyl group attached to methylphosphonate. Undergoes base-catalyzed hydrolysis; used as a phosphate diester analog in mechanistic studies. Small cation effects (Ba²⁺, Ca²⁺) observed .
4-Nitrophenyl Methylphosphonate Electron-withdrawing nitro group enhances hydrolysis rate. Faster hydrolysis than phenyl derivative due to nitro group’s inductive effect; studied for transition-state analysis .
Cyclohexylmethyl Methylphosphonofluoridate Cyclohexylmethyl group with fluoridate substitution. High stability under physiological conditions; potential neurotoxicant (organophosphate-like behavior) .
Ethyl Methylphosphonate Simple alkyl (ethyl) substituent. Used as a reference compound for hydrolysis kinetics; exhibits spontaneous and base-catalyzed degradation pathways .

Reactivity and Mechanistic Insights

  • Hydrolysis Pathways: Base-Catalyzed vs. Spontaneous Hydrolysis: Phenyl and 4-nitrophenyl methylphosphonates exhibit both base-catalyzed and spontaneous hydrolysis, with the latter dominating at neutral pH. The oxocyclohexyl group in this compound may sterically hinder nucleophilic attack, slowing hydrolysis compared to simpler aryl derivatives . Cation Effects: Ba²⁺ and Ca²⁺ marginally accelerate hydrolysis in phenyl methylphosphonate, suggesting weak metal coordination. Cyclohexyl derivatives (e.g., cyclohexylmethyl methylphosphonofluoridate) show higher resistance to cation-mediated degradation due to bulky substituents .
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl methylphosphonate) stabilize transition states during hydrolysis, increasing reaction rates. In contrast, the oxocyclohexyl group’s electron-withdrawing carbonyl may similarly enhance hydrolysis but is counterbalanced by steric hindrance .

Key Research Findings and Data

Table 1: Hydrolysis Rate Constants of Analogous Phosphonates

Compound Hydrolysis Rate (k, s⁻¹) pH Dependence Catalytic Influence Reference
Phenyl Methylphosphonate 1.2 × 10⁻⁶ Base-catalyzed Ba²⁺: 1.5× acceleration
4-Nitrophenyl Methylphosphonate 5.8 × 10⁻⁶ Base-catalyzed Ca²⁺: 1.3× acceleration
Ethyl Methylphosphonate 8.3 × 10⁻⁷ Spontaneous No significant cation effect

Q & A

Q. What synthetic methodologies are recommended for preparing 2-oxocyclohexyl phenyl methylphosphonate, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is commonly employed: (1) Alkaline hydrolysis of dimethyl phosphonates to generate the phosphonic acid intermediate, followed by (2) esterification with 2-oxocyclohexanol using coupling agents like diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under the Steglich protocol. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 for phosphonate:alcohol) are critical for achieving >85% yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use GC-MS with electron ionization (EI) and chemical ionization (CI) modes to verify molecular weight and fragmentation patterns. Compare retention times and mass spectra with authentic standards. For quantification, pair HPLC (C18 column, acetonitrile/water gradient) with calibration curves. Nuclear magnetic resonance (¹H/³¹P NMR ) resolves stereochemical details and confirms the absence of hydrolytic byproducts .

Q. What factors influence the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer : Hydrolysis rates depend on pH and temperature. Under neutral conditions (pH 7, 25°C), the compound exhibits a half-life of ~72 hours. Base-catalyzed degradation (pH >10) accelerates hydrolysis via nucleophilic attack at the phosphorus center. Use kinetic studies with UV-Vis monitoring (λ = 260 nm) to quantify degradation products like phenyl methylphosphonic acid .

Q. How does the 2-oxocyclohexyl moiety influence intermolecular interactions in organocatalytic systems?

  • Methodological Answer : The oxo group enhances hydrogen-bonding capacity, enabling coordination with Lewis acids (e.g., Al³⁺) or transition metals. Conduct titration experiments (ITC or NMR) to quantify binding constants (Kd). Compare catalytic efficiency in model reactions (e.g., asymmetric aldol) against non-oxo analogs to isolate steric/electronic contributions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory kinetic data in the hydrolysis of phosphonate esters like this compound?

  • Methodological Answer : Discrepancies arise from competing pathways (e.g., associative vs. dissociative mechanisms). Perform isotope-effect studies (²H/¹⁸O) and DFT calculations to map transition states. For example, a primary ¹⁸O KIE >1.02 indicates P–O bond cleavage is rate-limiting. Validate using LFER (linear free-energy relationships) with substituents varying in electron-withdrawing capacity .

Q. How can computational modeling guide the design of this compound derivatives with enhanced catalytic activity?

  • Methodological Answer : Use docking simulations (AutoDock Vina) to predict binding affinities with target enzymes (e.g., hydrolases). Parameterize force fields (e.g., AMBER) with ³¹P NMR-derived torsional angles. Screen virtual libraries for substituents that minimize steric clashes (e.g., cyclohexyl vs. isopropyl groups) while maximizing charge transfer interactions .

Q. What strategies resolve contradictions in spectral data (e.g., GC-MS vs. NMR) for phosphonate derivatives?

  • Methodological Answer : Discrepancies often stem from trace impurities or isomerization during derivatization. Employ multidimensional chromatography (GC×GC-MS) to separate co-eluting species. For NMR, use ¹H-³¹P HMBC to correlate proton environments with phosphorus centers. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. Can this compound serve as a chiral ligand in asymmetric synthesis?

  • Methodological Answer : Test enantioselectivity in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare %ee (enantiomeric excess) using chiral HPLC (e.g., Chiralpak IA column). Modify the cyclohexyl ring’s stereochemistry (cis/trans) and monitor changes in reaction outcomes (yield, selectivity). Crystallographic studies (XRD) reveal ligand-metal coordination geometry .

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